molecular formula C21H23N3O2 B7698822 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7698822
M. Wt: 349.4 g/mol
InChI Key: NRSKZCWAJGXFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool in the study of various biological processes. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide involves the selective inhibition of certain protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activity and resulting in downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other biological processes. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors.

Future Directions

There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide. One area of focus is the development of more potent analogs of this compound. Another area of interest is the identification of new protein kinases that can be selectively inhibited by this compound. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases, including cancer and autoimmune disorders.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide involves several steps. The first step involves the reaction of 2-hydroxy-7-methylquinoline with isonicotinoyl chloride to form 2-hydroxy-7-methylquinolin-3-ylmethyl isonicotinate. This intermediate is then reacted with tert-butylamine to form this compound.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has been used in a variety of scientific research applications. One of the most significant applications is in the study of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool in the study of various biological processes.

properties

IUPAC Name

N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-5-6-16-12-17(19(25)23-18(16)11-14)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSKZCWAJGXFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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